An In-depth Technical Guide to 6-Chloro-3,4-dimethoxypyridazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-3,4-dimethoxypyridazine for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Pyridazines in Medicinal Chemistry
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast landscape of substituted pyridazines, 6-Chloro-3,4-dimethoxypyridazine has garnered interest as a versatile building block for the synthesis of complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 6-position, coupled with two methoxy groups at the 3- and 4-positions, offers a unique combination of reactivity and structural features that are highly attractive for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the structural information, synthesis, reactivity, and potential applications of 6-Chloro-3,4-dimethoxypyridazine, offering valuable insights for researchers and professionals engaged in drug development.
Core Structural and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective utilization in synthesis and drug design. 6-Chloro-3,4-dimethoxypyridazine is a solid at room temperature with the key structural identifiers summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.59 g/mol | [2][3] |
| IUPAC Name | 6-chloro-3,4-dimethoxypyridazine | |
| CAS Number | 2096-21-1 | [1][2][3][4] |
| SMILES String | COC1=CC(Cl)=NN=C1OC | [1][2] |
| InChI | InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 | [1] |
| InChIKey | VJOQNYZNXHLAPW-UHFFFAOYSA-N | [1] |
| Purity Specification | >95% | [4] |
| Long-Term Storage | Store long-term in a cool, dark place (<15°C recommended) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following data provides insights into the structural features of 6-Chloro-3,4-dimethoxypyridazine.
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 6-Chloro-3,4-dimethoxypyridazine are available through specialized chemical databases such as ChemicalBook. [7] Access to these spectra is crucial for confirming the identity and purity of the compound after synthesis or before its use in further reactions.
Synthesis of 6-Chloro-3,4-dimethoxypyridazine: A Proposed Methodology
While a specific, detailed experimental protocol for the synthesis of 6-Chloro-3,4-dimethoxypyridazine is not explicitly documented in readily accessible literature, a viable synthetic route can be inferred from the preparation of structurally analogous compounds. The most probable precursor for this synthesis is a polychlorinated pyridazine, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions.
A plausible starting material is 3,4,6-trichloropyridazine. The synthesis would likely proceed through a two-step methoxylation process. The regioselectivity of the methoxylation can be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the methoxide source.
Caption: Proposed synthetic pathway for 6-Chloro-3,4-dimethoxypyridazine.
Inferred Experimental Protocol:
Step 1: Synthesis of Dichlorodimethoxypyridazine Intermediate
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To a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.0 eq) portion-wise at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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The resulting residue will likely be a mixture of dichlorodimethoxypyridazine isomers.
Step 2: Formation and Isolation of 6-Chloro-3,4-dimethoxypyridazine
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Further reaction of the intermediate mixture with a controlled amount of sodium methoxide may be necessary to achieve the desired trisubstituted product.
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Alternatively, the desired 6-Chloro-3,4-dimethoxypyridazine isomer may be present in the initial reaction mixture and can be isolated through column chromatography on silica gel. The optimization of the eluent system will be critical for achieving good separation from other isomers.[8]
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 6-Chloro-3,4-dimethoxypyridazine is primarily dictated by the presence of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring, further enhanced by the adjacent nitrogen atom, facilitates the displacement of the chloride ion by a variety of nucleophiles.
Caption: Key reaction pathways for 6-Chloro-3,4-dimethoxypyridazine.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions and may require heating. For instance, reaction with primary or secondary amines would yield the corresponding 6-amino-3,4-dimethoxypyridazine derivatives, which are valuable scaffolds in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][9][10] This allows for the introduction of aryl or heteroaryl groups at the 6-position, significantly expanding the chemical diversity of accessible derivatives.
General Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine 6-Chloro-3,4-dimethoxypyridazine (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
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Add a suitable solvent system (e.g., toluene/water, dioxane/water).
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Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
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After cooling, perform an aqueous work-up and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
While specific drugs derived directly from 6-Chloro-3,4-dimethoxypyridazine are not prominently featured in the current literature, its structural motifs are highly relevant to the design of bioactive molecules, particularly in the area of kinase inhibitors.[11][12]
The substituted pyridazine core can mimic the hinge-binding interactions of ATP in the active site of kinases. The chloro and methoxy groups play a crucial role in modulating the potency and selectivity of these inhibitors. The chlorine atom can engage in halogen bonding or serve as a synthetic handle for further optimization, while the methoxy groups can influence solubility and participate in hydrogen bonding.[13]
The derivatization of the 6-position through nucleophilic substitution or cross-coupling reactions allows for the exploration of the kinase active site and the optimization of ligand-target interactions. Therefore, 6-Chloro-3,4-dimethoxypyridazine represents a valuable starting point for the development of novel kinase inhibitors and other potential therapeutic agents.
Conclusion
6-Chloro-3,4-dimethoxypyridazine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of the 6-chloro substituent, provides a robust platform for the synthesis of a wide array of derivatives. While detailed experimental protocols for its synthesis and specific applications are still emerging, the foundational knowledge of its properties and reactivity outlined in this guide provides a strong basis for its utilization in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such adaptable chemical scaffolds in the drug development pipeline cannot be overstated.
References
A comprehensive list of references will be compiled and provided in the final version of the whitepaper.
Sources
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- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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